molecular formula C13H10BrClO B8497903 4-Bromo-1-chloro-2-(phenoxymethyl)benzene

4-Bromo-1-chloro-2-(phenoxymethyl)benzene

Cat. No. B8497903
M. Wt: 297.57 g/mol
InChI Key: JOQYFJCSEZAHOZ-UHFFFAOYSA-N
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Patent
US07847074B2

Procedure details

To a mixture of 7.1 g phenol and 11.1 g potassium carbonate in 100 mL ethanol are added 19.5 g 4-bromo-2-bromomethyl-1-chloro-benzene. The mixture is stirred at ambient temperature over night. The ethanol is evaporated, and water is added to the residue. The resulting mixture is extracted with ethyl acetate, the combined extracts are dried over sodium sulfate, and the solvent is removed. The residue is purified by chromatography on silica gel (cyclohexane/ethyl acetate 70:30).
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].[Br:14][C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[C:17]([CH2:22]Br)[CH:16]=1>C(O)C>[Br:14][C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[C:17]([CH2:22][O:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:16]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
11.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
19.5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)Cl)CBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at ambient temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol is evaporated
ADDITION
Type
ADDITION
Details
water is added to the residue
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silica gel (cyclohexane/ethyl acetate 70:30)

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C=C1)Cl)COC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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